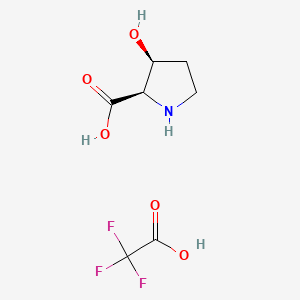
cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid, commonly known as cis-HP, is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a chiral building block that can be used in the synthesis of various biologically active compounds.
Applications De Recherche Scientifique
Observation and Characterization of Conformers : The higher-energy trans conformer of trifluoroacetic acid (trans-TFA) was observed experimentally, contrasting with the lower-energy cis-TFA conformer. This study contributes to understanding the structural and energetic properties of these compounds (Apóstolo et al., 2016).
Rotational Studies of Acid Complexes : Research on the rotational spectra of acrylic acid-trifluoroacetic acid complex in both cis and trans conformations provides insights into the stability and molecular interactions of these compounds (Gou et al., 2013).
Synthesis and Ring Opening Studies : Syntheses of cis-3-alkylaziridine-2-carboxylates, including cis-3-benzyl- and cis-3-phenylaziridine-2-carboxylates, and their use in the preparation of various amino acids through regioselective ring openings, are significant for the development of new pharmaceutical compounds (Lee et al., 2001).
Catalysis in Rotational Isomerization : Investigating the rotational barriers for cis/trans isomerization of proline analogues, including cis-3-Hydroxypyrrolidine-2-carboxylic acid derivatives, aids in understanding the mechanisms of enzyme-catalyzed processes, potentially impacting biochemical research (Kern et al., 1997).
Electrochemical Synthesis Applications : Electrolysis of trifluoroacetic acid in the presence of specific compounds, leading to the synthesis of derivatives like cis-3,4-bis(2,2,2-trifluoroethyl)pyrrolidine, indicates potential applications in organic synthesis and electrochemistry (Muller, 1991).
Asymmetric Synthesis and Reactions : The asymmetric synthesis of cis-N-(p-Toluenesulfinyl)aziridine-2-carboxylic Acids and their reactions demonstrate the compound's utility in the synthesis of complex organic molecules, significant for pharmaceutical research (Davis et al., 1994).
Catalysis in Dihydroxylation and Epoxidation of Alkenes : The use of carboxylic acids, including trifluoroacetic acid, in the catalysis of cis-dihydroxylation and epoxidation of alkenes, provides insights into green chemistry and the development of environmentally friendly catalysts (de Boer et al., 2005).
Applications in Analytical Chemistry : A method involving the extraction of metabolites using solid-phase extraction, including derivatives of trifluoroacetic acid, for the analysis of pyrethroid metabolites in human urine, highlights the compound's role in enhancing analytical methodologies (Arrebola et al., 1999).
Safety and Hazards
“Cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid” has some safety concerns. It has been labeled with an exclamation mark as a signal word, indicating that it is a warning. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The safety data sheet (MSDS) can provide more detailed safety information .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid involves the conversion of a starting material into an intermediate, which is then reacted with another reagent to form the final product. The reaction steps involve protection and deprotection of functional groups, as well as acid-base reactions and nucleophilic substitutions.", "Starting Materials": [ "L-proline", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Trifluoroacetic acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-proline with ethyl chloroformate in the presence of sodium hydroxide to form ethyl N-(tert-butoxycarbonyl)-L-prolinate.", "Step 2: Deprotection of the amino group of ethyl N-(tert-butoxycarbonyl)-L-prolinate with hydrochloric acid to form N-(tert-butoxycarbonyl)-L-proline.", "Step 3: Protection of the amino group of N-(tert-butoxycarbonyl)-L-proline with ethyl chloroformate in the presence of sodium bicarbonate to form N-(tert-butoxycarbonyl)-L-proline ethyl ester.", "Step 4: Deprotection of the carboxylic acid group of N-(tert-butoxycarbonyl)-L-proline ethyl ester with trifluoroacetic acid in the presence of methanol and water to form cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid." ] } | |
Numéro CAS |
1818843-17-2 |
Formule moléculaire |
C7H10F3NO5 |
Poids moléculaire |
245.15 g/mol |
Nom IUPAC |
(2R,3S)-3-hydroxypyrrolidin-1-ium-2-carboxylic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m0./s1 |
Clé InChI |
JPFWVYBLNMYLMA-RFKZQXLXSA-N |
SMILES isomérique |
C1C[NH2+][C@H]([C@H]1O)C(=O)O.C(=O)(C(F)(F)F)[O-] |
SMILES |
C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1C[NH2+]C(C1O)C(=O)O.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)
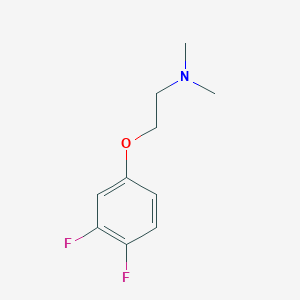

![[1-(3-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028220.png)
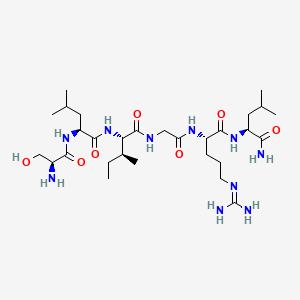
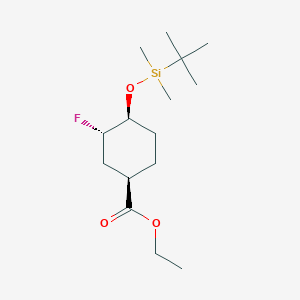
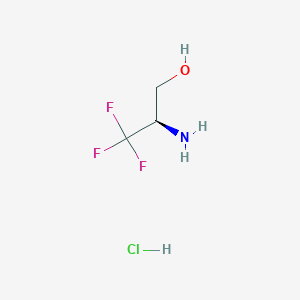

![4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)
![Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3028230.png)
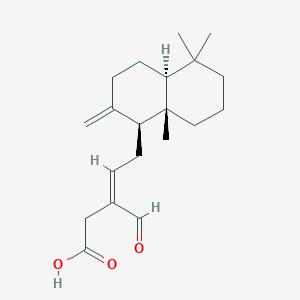
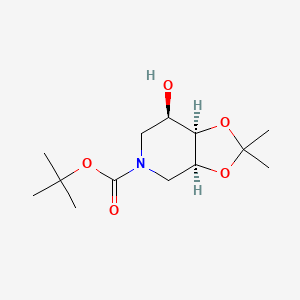
![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)
![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)